molecular formula C17H32O2 B14276242 Ethyl pentadec-2-enoate CAS No. 165601-77-4

Ethyl pentadec-2-enoate

Cat. No.: B14276242
CAS No.: 165601-77-4
M. Wt: 268.4 g/mol
InChI Key: MXMABNZXUFMCGS-UHFFFAOYSA-N
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Description

Ethyl pentadec-2-enoate is an organic compound with the molecular formula C17H32O2. It is an ester formed from pentadecenoic acid and ethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pentadec-2-enoate can be synthesized through the esterification of pentadecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl pentadec-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Pentadecenoic acid and ethanol.

    Reduction: Pentadec-2-en-1-ol.

    Oxidation: Pentadecenoic acid.

Scientific Research Applications

Ethyl pentadec-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, although more research is needed to confirm its efficacy.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl pentadec-2-enoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases in biological systems, releasing pentadecenoic acid and ethanol. The released pentadecenoic acid can then interact with cellular pathways, potentially exerting biological effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Uniqueness: Ethyl pentadec-2-enoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter esters. Its specific structure allows for unique interactions in biological systems and distinct applications in the fragrance industry .

Properties

CAS No.

165601-77-4

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl pentadec-2-enoate

InChI

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h15-16H,3-14H2,1-2H3

InChI Key

MXMABNZXUFMCGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CC(=O)OCC

Origin of Product

United States

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